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molecular formula C8H7N B1361078 3-Methylbenzonitrile CAS No. 620-22-4

3-Methylbenzonitrile

Cat. No. B1361078
M. Wt: 117.15 g/mol
InChI Key: BOHCMQZJWOGWTA-UHFFFAOYSA-N
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Patent
US05948785

Procedure details

Ethyl 3-methylbenzimidate hydrochloride was synthesized in the same manner as in Reference Example 2. That is, m-tolunitrile (25.2 g, 0.215 mol) was treated with hydrogen chloride in ethanol (250 mL) to give 41.7 g (97%) of the target compound as colorless crystals.
Quantity
25.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:9])[CH:6]=[CH:5][CH:4]=[C:3]([C:7]#[N:8])[CH:2]=1.[ClH:10].[CH2:11]([OH:13])[CH3:12]>>[ClH:10].[CH3:9][C:1]1[CH:2]=[C:3]([CH:4]=[CH:5][CH:6]=1)[C:7](=[NH:8])[O:13][CH2:11][CH3:12] |f:3.4|

Inputs

Step One
Name
Quantity
25.2 g
Type
reactant
Smiles
C1(=CC(=CC=C1)C#N)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
250 mL
Type
reactant
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Cl.CC=1C=C(C(OCC)=N)C=CC1
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 41.7 g
YIELD: PERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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